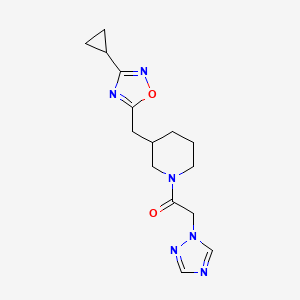![molecular formula C20H26N4O3 B3020589 N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226457-95-9](/img/structure/B3020589.png)
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
The compound N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a chemical entity that has been explored in various research contexts due to its potential biological activity. It is structurally related to a class of compounds that have been studied for their interactions with biological receptors, such as the 5-HT2A receptors and adenosine A3 receptors, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with a focus on achieving high potency and selectivity for the target receptors. For instance, a similar compound, AC90179, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another study explored the influence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, leading to novel ligands with excellent potency and selectivity . These synthetic approaches are crucial for the development of compounds with desired biological properties.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been characterized using various spectroscopic techniques, including LCMS, IR, 1H, and 13C NMR spectroscopy . The crystal structures of some acetamide derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . These structural insights are essential for understanding the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and the overall molecular framework. For example, the hydroformylation of N-(2-propenyl)-β-lactams, which are structurally related to acetamides, has been achieved using rhodium catalysis as a key step in synthesizing functionalized acetamides . Such reactions are indicative of the versatility and synthetic accessibility of the acetamide moiety in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. These properties are critical for the compound's bioavailability and interaction with biological systems. For instance, the ability of [11C]AC90179 to penetrate the blood-brain barrier (BBB) suggests that similar compounds may also exhibit favorable pharmacokinetic properties . However, the lack of tracer retention or specific binding in the case of [11C]AC90179 indicates that modifications to the molecular structure may be necessary to improve its suitability as a PET ligand .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-8-10-24(11-9-14)20-21-15(2)12-19(23-20)27-13-18(25)22-16-4-6-17(26-3)7-5-16/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLHBLSMFQCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)





![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3020518.png)




